molecular formula C20H28N10O19P4 B026288 Diadenosine tetraphosphate CAS No. 5542-28-9

Diadenosine tetraphosphate

Cat. No.: B026288
CAS No.: 5542-28-9
M. Wt: 836.4 g/mol
InChI Key: YOAHKNVSNCMZGQ-XPWFQUROSA-N
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Description

Diadenosine tetraphosphate is a dinucleotide polyphosphate composed of two adenosine molecules connected by a chain of four phosphate groups. This compound is found in both prokaryotic and eukaryotic cells and is known for its role as a signaling molecule, particularly in response to stress conditions. It has been studied for its potential roles in cellular homeostasis, gene expression regulation, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diadenosine tetraphosphate can be synthesized enzymatically or chemically. Enzymatic synthesis often involves aminoacyl-tRNA synthetases, DNA and RNA ligases, and ubiquitin-activating enzymes. These enzymes facilitate the formation of this compound through the transfer of adenosine monophosphate to adenosine triphosphate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using purified enzymes. The reaction conditions include optimal pH, temperature, and the presence of necessary cofactors such as magnesium ions. High-performance liquid chromatography (HPLC) is commonly used to purify the product .

Chemical Reactions Analysis

Types of Reactions: Diadenosine tetraphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and binding interactions with proteins. It is hydrolyzed by specific hydrolases such as ApaH, which breaks down the compound into adenosine and adenosine triphosphate .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleotides, metal ions (e.g., magnesium), and specific enzymes like adenylate kinase. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .

Major Products: The major products formed from the hydrolysis of this compound are adenosine and adenosine triphosphate. Other reactions may produce various phosphorylated intermediates depending on the specific enzymes and conditions used .

Scientific Research Applications

Mechanism of Action

Diadenosine tetraphosphate exerts its effects by acting as a secondary messenger in cellular signaling pathways. It binds to specific protein targets, such as adenylate kinase, and modulates their activity. This binding can influence various cellular processes, including gene expression, DNA repair, and immune responses. The compound’s role as an alarmone helps cells adapt to environmental and genotoxic stresses .

Comparison with Similar Compounds

  • Diadenosine triphosphate
  • Diadenosine pentaphosphate
  • Diadenosine hexaphosphate

Comparison: Diadenosine tetraphosphate is unique due to its specific chain length of four phosphate groups, which influences its binding affinity and specificity for certain proteins. Compared to diadenosine triphosphate and diadenosine pentaphosphate, this compound has distinct signaling roles and is more commonly associated with stress responses .

Properties

CAS No.

5542-28-9

Molecular Formula

C20H28N10O19P4

Molecular Weight

836.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

YOAHKNVSNCMZGQ-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

5542-28-9

physical_description

Solid

Synonyms

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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